Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
Overview
Description
Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of propanoic acid, featuring a bromophenyl group and a hydroxy group attached to the third carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-bromophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(4-bromophenyl)-3-hydroxypropanoic acid+ethanolacid catalystEthyl 3-(4-bromophenyl)-3-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3-(4-bromophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-bromophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(4-iodophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate depends on the specific reactions it undergoes For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base catalyst, resulting in the formation of 3-(4-bromophenyl)-3-hydroxypropanoic acid and ethanol
Comparison with Similar Compounds
Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate: Contains a fluorine atom instead of bromine.
Ethyl 3-(4-methylphenyl)-3-hydroxypropanoate: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a better leaving group in substitution reactions, making this compound more reactive in such processes.
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCGFHIZMJGGHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70200-16-7 | |
Record name | ethyl 3-(4-bromophenyl)-3-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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